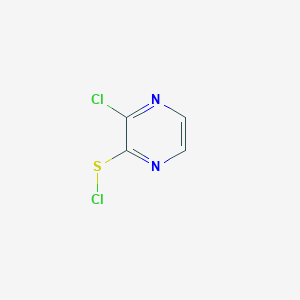

3-Chloro-2-pyrazinesulfenyl chloride

Descripción

3-Chloro-2-pyrazinesulfenyl chloride is a heterocyclic sulfenyl chloride derivative containing a pyrazine ring substituted with chlorine and a sulfenyl chloride (-SCl) group. Pyrazine-based sulfenyl chlorides are typically reactive intermediates used in organic synthesis, particularly for introducing sulfur-containing functional groups or forming heterocyclic scaffolds in pharmaceuticals and agrochemicals .

Propiedades

Fórmula molecular |

C4H2Cl2N2S |

|---|---|

Peso molecular |

181.04 g/mol |

Nombre IUPAC |

(3-chloropyrazin-2-yl) thiohypochlorite |

InChI |

InChI=1S/C4H2Cl2N2S/c5-3-4(9-6)8-2-1-7-3/h1-2H |

Clave InChI |

AFHOTIRBDBJEAY-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=N1)SCl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Pyrazine-Based Sulfenyl/Sulfonyl Chlorides

3-Chloropyrazine-2-sulfonyl Chloride

- Structure : Differs by the sulfonyl (-SO₂Cl) group instead of sulfenyl (-SCl).

- Reactivity : Sulfonyl chlorides are generally more electrophilic and hydrolytically stable than sulfenyl chlorides, making them preferable for nucleophilic substitution reactions.

- Applications : Used in synthesizing sulfonamide drugs. Molecular weight for pyridine-3-sulfonyl chloride (analog) is 214.07 g/mol .

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride

- Structure : Shares the pyrazine core and chlorine substituent but includes a piperazine moiety.

- Molecular Weight : 249.14 g/mol .

- Applications : Intermediate in kinase inhibitor synthesis, highlighting the versatility of chlorinated pyrazines in medicinal chemistry .

Non-Pyrazine Sulfenyl Chlorides

Pyridine-3-sulfonyl Chloride

- Structure : Pyridine ring with sulfonyl chloride.

- Molecular Weight : 214.07 g/mol (with HCl adduct).

- Stability : Less reactive than pyrazine derivatives due to the pyridine ring’s lower electron deficiency .

3-Chlorothiophene-2-carbonyl Chloride

- Structure : Thiophene ring with carbonyl chloride and chlorine substituents.

- Reactivity : High electrophilicity due to the electron-withdrawing carbonyl group; used in polymer chemistry .

Physicochemical Properties (Comparative Table)

Reactivity and Stability Trends

- Electron-Deficient Rings : Pyrazine derivatives (e.g., 3-Chloro-2-pyrazinesulfenyl chloride) exhibit higher reactivity than pyridine analogs due to the electron-withdrawing nature of the pyrazine ring, enhancing the electrophilicity of the sulfenyl chloride group .

- Hydrolytic Sensitivity : Sulfenyl chlorides (-SCl) are more prone to hydrolysis than sulfonyl chlorides (-SO₂Cl), limiting their use in aqueous environments .

- Substituent Effects : Chlorine at the 3-position on pyrazine further activates the sulfenyl group, as seen in related compounds like 3-chloropyrazine-2-carboxylic acid (used in coordination chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.